
4-Pyridin-1-ium-1-ylpyridine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridin-1-ium-1-ylpyridine;dihydrochloride is a chemical compound that belongs to the class of pyridinium salts. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. This compound is characterized by the presence of two pyridine rings connected through a nitrogen atom, forming a bipyridinium structure. The dihydrochloride form indicates the presence of two chloride ions associated with the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridin-1-ium-1-ylpyridine;dihydrochloride typically involves the reaction of pyridine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions in an inert solvent like ethyl acetate. The resulting product is then purified through recrystallization to obtain the dihydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Pyridin-1-ium-1-ylpyridine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium salt to its corresponding dihydropyridine form.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine are used for substitution reactions.
Major Products: The major products formed from these reactions include N-oxide derivatives, dihydropyridine compounds, and various substituted pyridinium salts .
Scientific Research Applications
4-Pyridin-1-ium-1-ylpyridine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of 4-Pyridin-1-ium-1-ylpyridine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The bipyridinium structure allows for strong interactions with nucleic acids and proteins, influencing cellular processes .
Comparison with Similar Compounds
1,4-Dihydropyridine: Known for its role as a calcium channel blocker in medicinal chemistry.
Pyridine N-oxide: An oxidized form of pyridine with distinct chemical properties.
4,4’-Bipyridine: A related bipyridinium compound used in coordination chemistry.
Uniqueness: 4-Pyridin-1-ium-1-ylpyridine;dihydrochloride stands out due to its dual pyridinium structure, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring strong binding interactions and stability under various conditions .
Properties
Molecular Formula |
C10H11Cl2N2+ |
|---|---|
Molecular Weight |
230.11 g/mol |
IUPAC Name |
4-pyridin-1-ium-1-ylpyridine;dihydrochloride |
InChI |
InChI=1S/C10H9N2.2ClH/c1-2-8-12(9-3-1)10-4-6-11-7-5-10;;/h1-9H;2*1H/q+1;; |
InChI Key |
QZOFFMRDIRXGKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC=NC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


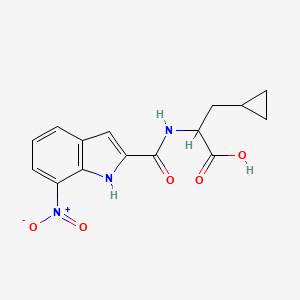
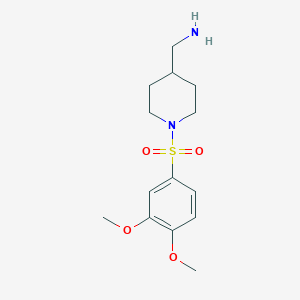

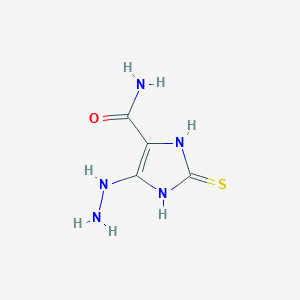
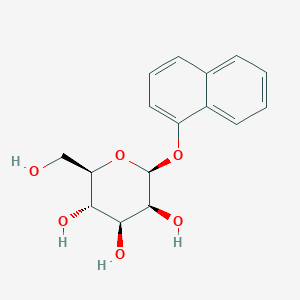
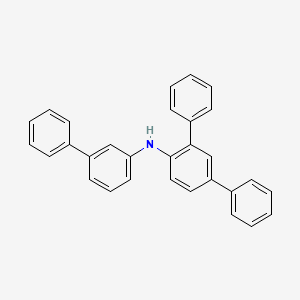
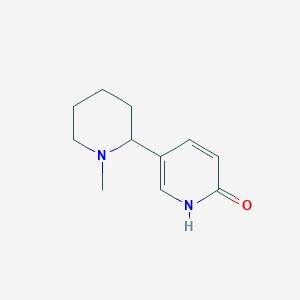
![4,6-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B12825339.png)
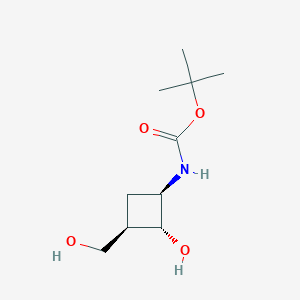


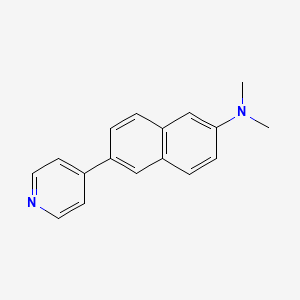

![9H-Carbazole, 9,9[2-(2,6-diphenyl-4-pyridinyl)-1,4-phenylene]bis-](/img/structure/B12825373.png)
